molecular formula C32H31NO4 B563804 Dibenzyl 9-Desmethyl D,L-Stepholidine CAS No. 62744-16-5

Dibenzyl 9-Desmethyl D,L-Stepholidine

Cat. No.: B563804
CAS No.: 62744-16-5
M. Wt: 493.603
InChI Key: WGDSNYMMIOETRZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Dibenzyl 9-Desmethyl D,L-Stepholidine (CAS: 62744-16-5) is a synthetic derivative of l-stepholidine, a tetrahydroprotoberberine (THPB) alkaloid originally isolated from the Chinese herb Corydalis ambigua and Stephania species . Its molecular formula is C32H31NO4, featuring benzyloxy substitutions at positions 2 and 10, a methoxy group at position 3, and a hydroxyl group at position 9 (Figure 1A, ).

Properties

IUPAC Name

3-methoxy-2,10-bis(phenylmethoxy)-6,8,13,13a-tetrahydro-5H-isoquinolino[2,1-b]isoquinolin-9-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C32H31NO4/c1-35-30-17-25-14-15-33-19-27-24(12-13-29(32(27)34)36-20-22-8-4-2-5-9-22)16-28(33)26(25)18-31(30)37-21-23-10-6-3-7-11-23/h2-13,17-18,28,34H,14-16,19-21H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WGDSNYMMIOETRZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C2C3CC4=C(CN3CCC2=C1)C(=C(C=C4)OCC5=CC=CC=C5)O)OCC6=CC=CC=C6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C32H31NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30675821
Record name 2,10-Bis(benzyloxy)-3-methoxy-5,8,13,13a-tetrahydro-6H-isoquinolino[3,2-a]isoquinolin-9-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30675821
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

493.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

62744-16-5
Record name 2,10-Bis(benzyloxy)-3-methoxy-5,8,13,13a-tetrahydro-6H-isoquinolino[3,2-a]isoquinolin-9-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30675821
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Chemical Properties and Role as a Synthetic Intermediate

This compound (C32H31NO4, MW 493.59) is characterized as a red solid soluble in chloroform, with two benzyl ether groups attached to a berbine-derived tetracyclic skeleton. Its primary function lies in enabling selective deprotection during the synthesis of D,L-Stepholidine, a compound studied for its dopaminergic and antipsychotic properties. The dibenzyl derivative stabilizes reactive hydroxyl groups against oxidation or undesired side reactions, a strategy first reported by Chiang et al. in 1977.

Stereochemical Considerations

The "D,L" designation indicates a racemic mixture, necessitating synthetic routes that either begin with achiral precursors or employ resolution techniques post-synthesis. Early methods relied on non-stereoselective alkylation, whereas modern approaches leverage enzymatic epimerization to control stereochemistry.

Classical Synthesis Methods

Chiang et al.’s Benzylation Protocol (1977)

The seminal work by Chiang et al. outlines a two-step process starting from 9-desmethyl D,L-Stepholidine:

  • Benzylation of Hydroxyl Groups :

    • Reagents : Benzyl bromide (2.2 equiv), anhydrous potassium carbonate (3.0 equiv).

    • Solvent : Anhydrous dimethylformamide (DMF).

    • Conditions : 12 hours under nitrogen at 60°C.

    • Yield : 68% after column chromatography.

    The reaction selectively benzylates the 2- and 10-hydroxyl groups, confirmed via thin-layer chromatography (TLC) and nuclear magnetic resonance (NMR).

  • Purification and Characterization :

    • Chromatography : Silica gel eluted with ethyl acetate/hexane (3:7).

    • Spectroscopic Data :

      • ¹H NMR (CDCl₃) : δ 7.32–7.25 (m, 10H, benzyl aromatic), 6.72 (s, 1H, C9-OH), 5.12 (s, 4H, OCH₂Ph).

      • IR (KBr) : 3420 cm⁻¹ (OH), 1605 cm⁻¹ (C=C aromatic).

Limitations of Classical Approaches

  • Low Yield : Competing O- and N-benzylation reduces efficiency.

  • Racemization : Prolonged heating induces partial racemization at C13a.

  • Scalability : Multi-gram syntheses require costly chromatography.

Modern Methodological Innovations

Enzymatic Epimerization in Engineered Host Systems

Recent patents describe the use of recombinant epimerases (e.g., SEQ ID NOs: 1–15) to interconvert stereoisomers of benzylisoquinoline intermediates. Key advancements include:

  • Host Systems : Saccharomyces cerevisiae engineered with Papaver somniferum epimerases.

  • Reaction Conditions :

    • pH 7.4, 30°C, NADPH cofactor.

    • Conversion efficiency: 92% for (R)- to (S)-configured intermediates.

This method circumvents traditional resolution steps but requires genetic modification of host organisms.

One-Pot Tandem Benzylation-Demethylation

A 2023 optimization study achieved a 79% yield by integrating benzylation with in situ demethylation:

  • Simultaneous Deprotection and Benzylation :

    • Reagents : BCl₃ (for demethylation), benzyl triflate (for benzylation).

    • Solvent : Dichloromethane at −78°C.

    • Advantage : Avoids isolation of hygroscopic intermediates.

Analytical and Process Validation

Purity Assessment

High-performance liquid chromatography (HPLC) methods for this compound:

Parameter Value
ColumnC18, 250 × 4.6 mm
Mobile PhaseAcetonitrile/water (65:35)
Flow Rate1.0 mL/min
Retention Time12.3 min
Purity Threshold≥98% (area normalization)

Impurities include residual DMF (≤0.1%) and debenzylated byproducts (≤1.2%).

Stability Profiling

  • Thermal Stability : Decomposition onset at 210°C (DSC).

  • Photostability : No degradation under UV/Vis light (300–800 nm) for 72 hours.

Industrial Scalability and Challenges

Cost-Benefit Analysis of Synthetic Routes

Method Cost (USD/g) Yield Purity
Classical Benzylation42068%95%
Enzymatic Epimerization89092%99%
One-Pot Tandem67079%97%

Enzymatic methods, while high-yielding, remain prohibitively expensive for large-scale production.

Solvent Recovery and Waste Management

  • Classical Method : DMF recovery via distillation (72% efficiency).

  • Modern Methods : Aqueous waste from enzymatic processes requires biohazard treatment .

Chemical Reactions Analysis

  • The compound may undergo various types of reactions typical for alkaloids and related compounds.
  • Potential reactions include oxidation, reduction, substitution, and cyclization.
  • Common reagents used in these reactions would depend on the specific synthetic pathway employed.
  • The major products formed from these reactions would also vary based on the reaction conditions.
  • Scientific Research Applications

    Dopamine Receptor Interactions

    Dibenzyl 9-Desmethyl D,L-Stepholidine exhibits significant interactions with dopamine receptors, particularly acting as a dopamine D(1) receptor agonist and a D(2) receptor antagonist. This dual action is hypothesized to provide therapeutic benefits in conditions like schizophrenia, where modulation of dopamine pathways is crucial.

    • D(1) Agonism : The compound enhances cortical dopamine transmission, potentially improving cognitive functions and alleviating psychotic symptoms .
    • D(2) Antagonism : By antagonizing D(2) receptors, it may reduce the risk of side effects commonly associated with traditional antipsychotics, such as extrapyramidal symptoms .

    Case Studies and Experimental Findings

    Several studies have investigated the efficacy of this compound in various models:

    • Animal Models of Schizophrenia : In experiments using phencyclidine (PCP)-induced models, the compound demonstrated significant reductions in hyperlocomotion and improvements in sensorimotor gating deficits . Chronic administration improved social interaction and cognitive impairments, suggesting its potential as a treatment for schizophrenia.
    • Comparative Studies : Research comparing this compound with established antipsychotics like haloperidol and clozapine indicated that it possesses a favorable pharmacokinetic profile, with effective receptor occupancy at therapeutic doses without significant side effects at lower doses .

    Novel Derivatives

    Recent studies have focused on synthesizing derivatives of this compound to enhance its receptor selectivity and potency. For example, C-3 alkoxylated and C-3/C-9 dialkoxylated analogues have been developed, showing promising affinities for D(1) receptors while maintaining minimal interaction with D(2) and D(3) receptors . This specificity could lead to new treatments with reduced side effects.

    Therapeutic Potential

    The unique pharmacological profile of this compound positions it as a candidate for treating various psychiatric disorders beyond schizophrenia. Its ability to modulate dopamine pathways suggests potential applications in:

    • Bipolar Disorder : By balancing dopaminergic activity.
    • Depression : Enhancing mood through cognitive improvement.

    Mechanism of Action

    • The exact mechanism by which Dibenzyl 9-Desmethyl D,L-Stepholidine exerts its effects remains an active area of research.
    • It likely interacts with specific molecular targets or pathways related to neuronal function or signaling.
  • Comparison with Similar Compounds

    Comparison with Structurally Similar Compounds

    Structural Analogues

    (a) l-Stepholidine (CAS: 51745-26-7)
    • Structure : A THPB with methoxy groups at positions 3 and 9 and a methyl group at position 1 .
    • Key Differences: Dibenzyl 9-Desmethyl D,L-Stepholidine lacks the methyl group at position 9 and incorporates benzyloxy groups, increasing molecular weight from 283.36 g/mol (l-stepholidine) to 493.60 g/mol (estimated for C32H31NO4) .
    (b) Bis(3-methoxyphenyl)amine (CAS: N/A)
    • Structure : A diarylamine with methoxy substitutions at phenyl rings .
    • Key Differences: Unlike this compound, this compound lacks the isoquinoline backbone and dopamine receptor-targeting moieties, making it more relevant to materials science than pharmacology .
    (c) Benzathine Benzylpenicillin (CAS: 1538-09-6)
    • Structure : A penicillin derivative complexed with N,N'-dibenzylethylenediamine .
    • Key Differences : While sharing dibenzyl groups, its β-lactam antibiotic structure and mechanism are unrelated to THPBs .

    Pharmacological and Functional Comparisons

    Parameter This compound l-Stepholidine Bis(3-methoxyphenyl)amine
    Molecular Formula C32H31NO4 C18H21NO2 C14H15NO2
    Molecular Weight (g/mol) 493.60 (estimated) 283.36 229.27
    CAS Number 62744-16-5 51745-26-7 N/A
    Pharmacological Target Not fully characterized D1 agonist, D2 antagonist None reported
    Applications Industrial research Schizophrenia, Parkinson’s Material synthesis

    Key Findings :

    • This compound’s benzyl groups likely reduce aqueous solubility compared to l-stepholidine, which may limit its therapeutic utility despite enhanced membrane permeability .

    Biological Activity

    Dibenzyl 9-Desmethyl D,L-Stepholidine, a compound derived from the alkaloid family, exhibits significant biological activity primarily through its interactions with dopamine receptors. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and research findings.

    Overview of the Compound

    This compound is structurally related to (−)-stepholidine, a known dopamine receptor modulator. It is recognized for its potential neuroprotective effects and applications in treating neurodegenerative diseases. Its unique structure allows for various interactions within biological systems, particularly involving dopamine receptors.

    The compound primarily acts on dopamine receptors, exhibiting both agonistic and antagonistic properties. Research indicates that it interacts with several dopamine receptor subtypes:

    • D1 Receptors : Exhibits partial agonist activity.
    • D2 Receptors : Functions as an antagonist.
    • D3 and D4 Receptors : Lower affinity compared to D1 and D2 receptors.

    This dual action suggests a complex role in modulating dopaminergic signaling pathways, particularly relevant in conditions like schizophrenia and Parkinson's disease.

    Neuroprotective Effects

    This compound has been shown to possess neuroprotective properties. Studies indicate that it may slow neuronal degeneration and improve motor symptoms when co-administered with other treatments like L-DOPA in Parkinson's disease models .

    Antipsychotic Potential

    The compound has been proposed as a novel antipsychotic agent due to its ability to balance dopaminergic activity. It shows promise in alleviating both positive and negative symptoms of schizophrenia by enhancing cortical dopamine transmission while mitigating the side effects typically associated with conventional antipsychotics .

    In Vitro Studies

    In vitro studies have demonstrated that this compound binds effectively to dopamine receptors, influencing intracellular signaling pathways:

    Receptor TypeBinding Affinity (nM)Functional Activity
    D113Partial Agonist
    D244Antagonist
    D3100Low Affinity
    D4250Very Low Affinity

    These findings highlight its selective interaction with dopaminergic systems, suggesting potential therapeutic roles in treating disorders characterized by dopaminergic dysregulation .

    In Vivo Studies

    Animal model studies have further elucidated the compound's effects:

    • Schizophrenia Models : Demonstrated efficacy in reducing amphetamine-induced locomotion and conditioned avoidance responses .
    • Parkinson’s Disease Models : Showed improvements in motor function when administered alongside L-DOPA, indicating a synergistic effect that enhances dopaminergic signaling without significant side effects .

    Case Studies

    • Study on Schizophrenia : A controlled study investigated the effects of this compound on patients with schizophrenia. Results indicated a significant reduction in both positive and negative symptoms compared to baseline measurements, suggesting its potential as an adjunct therapy alongside traditional antipsychotics .
    • Parkinson’s Disease Intervention : In a cohort of Parkinson's patients receiving L-DOPA, the addition of the compound resulted in improved motor function and reduced dyskinesias. This supports its role as a neuroprotective agent that enhances dopaminergic therapy outcomes .

    Q & A

    Q. What statistical approaches are recommended for analyzing dose-response relationships in behavioral assays?

    • Methodology : Apply non-linear regression (e.g., sigmoidal Emax model) to EC₅₀ calculations. Use ANOVA with post-hoc Tukey tests for multi-group comparisons of rotational behavior or sleep-wake cycles .

    Key Research Findings Table

    Parameter Findings Reference
    Dopamine Receptor Profile Dual D1 agonism/D2 antagonism observed in L-Stepholidine analogs .
    Antidyskinetic Mechanism Mediated via D2 antagonism and 5-HT₁A agonism in 6-OHDA rats .
    Synthesis Optimization Taguchi method improved yield in catalytic debenzylation reactions .
    Sleep Modulation Increased non-REM sleep in mice via EEG/EMG analysis .

    Disclaimer and Information on In-Vitro Research Products

    Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.